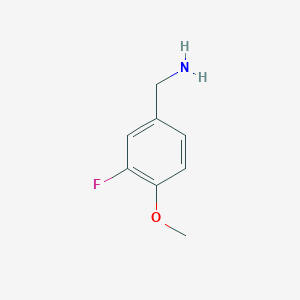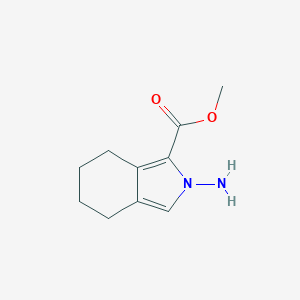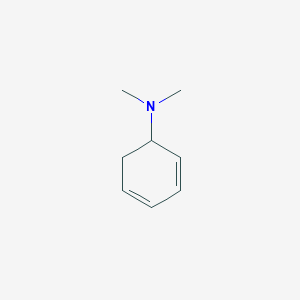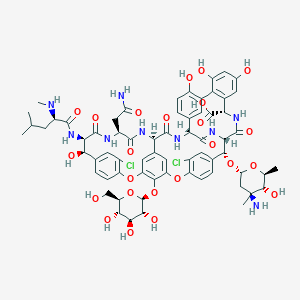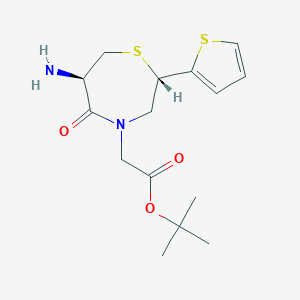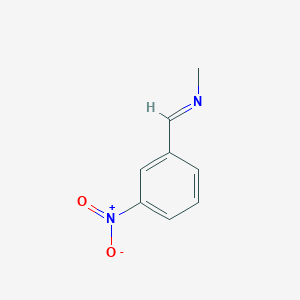
N-(3-Nitrobenzylidene)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Nitrobenzylidene)methanamine, also known as NBMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NBMA is a yellow crystalline solid that has a molecular formula of C8H8N2O2. This compound has been found to exhibit interesting properties such as photochromism and fluorescence, making it a promising candidate for various applications in the field of chemistry.
Mécanisme D'action
The mechanism of action of N-(3-Nitrobenzylidene)methanamine involves the isomerization of the molecule upon exposure to light. The molecule exists in two forms, a closed form, and an open form. The closed form is the non-fluorescent form, while the open form is the fluorescent form. Upon exposure to light, the closed form is converted to the open form, leading to an increase in fluorescence intensity.
Effets Biochimiques Et Physiologiques
N-(3-Nitrobenzylidene)methanamine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N-(3-Nitrobenzylidene)methanamine is non-toxic and does not exhibit any significant cytotoxicity. This makes N-(3-Nitrobenzylidene)methanamine a potential candidate for various biomedical applications such as imaging and drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-Nitrobenzylidene)methanamine in lab experiments is its ease of synthesis and purification. N-(3-Nitrobenzylidene)methanamine can be synthesized under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent. However, one of the limitations of using N-(3-Nitrobenzylidene)methanamine is its photochromic nature. This property can make it difficult to control the reaction conditions and can lead to unwanted side reactions.
Orientations Futures
There are several future directions for the study of N-(3-Nitrobenzylidene)methanamine. One of the potential applications of N-(3-Nitrobenzylidene)methanamine is in the field of optoelectronics. N-(3-Nitrobenzylidene)methanamine can be used as a potential candidate for the development of photochromic materials for use in optoelectronic devices. Another potential application of N-(3-Nitrobenzylidene)methanamine is in the field of drug delivery. N-(3-Nitrobenzylidene)methanamine can be used as a potential candidate for the development of photoresponsive drug delivery systems. Overall, the study of N-(3-Nitrobenzylidene)methanamine has the potential to lead to the development of new materials and technologies with exciting applications in various fields of science.
Méthodes De Synthèse
The synthesis of N-(3-Nitrobenzylidene)methanamine involves the condensation reaction between 3-nitrobenzaldehyde and methanamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3-Nitrobenzylidene)methanamine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-(3-Nitrobenzylidene)methanamine is in the field of photochemistry. N-(3-Nitrobenzylidene)methanamine exhibits photochromism, which means that it undergoes reversible changes in color upon exposure to light. This property makes N-(3-Nitrobenzylidene)methanamine a potential candidate for various applications such as optical data storage, photochromic switches, and sensors.
Propriétés
Numéro CAS |
121004-44-2 |
|---|---|
Nom du produit |
N-(3-Nitrobenzylidene)methanamine |
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
N-methyl-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C8H8N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-6H,1H3 |
Clé InChI |
UCKLBPWHNHJTNH-UHFFFAOYSA-N |
SMILES |
CN=CC1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canonique |
CN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Synonymes |
N-(3-NITROBENZYLIDENE)METHANAMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



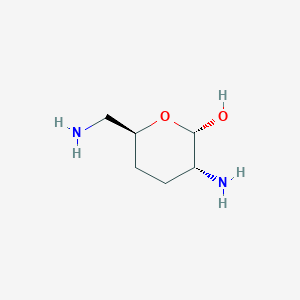
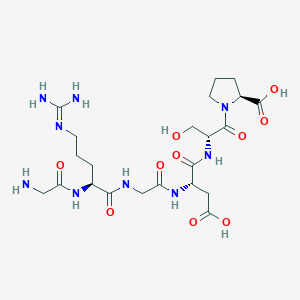
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
